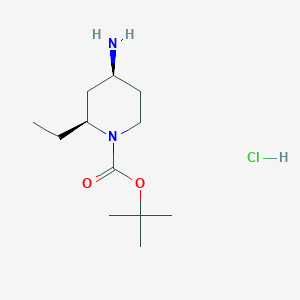

tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride

Übersicht

Beschreibung

Tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride is a synthetic organic compound with significant applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its piperidine ring structure, which is a common motif in many biologically active molecules. The presence of the tert-butyl group and the hydrochloride salt form enhances its stability and solubility, making it a valuable intermediate in drug synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride typically involves multiple steps, starting from commercially available precursors. One common route includes:

Formation of the Piperidine Ring: The initial step often involves the cyclization of a suitable precursor to form the piperidine ring. This can be achieved through a variety of methods, including reductive amination or cyclization of amino acids.

Introduction of the Amino Group: The amino group at the 4-position can be introduced via nucleophilic substitution reactions, using reagents such as ammonia or primary amines.

Addition of the Ethyl Group: The ethyl group at the 2-position is typically introduced through alkylation reactions, using ethyl halides under basic conditions.

Protection and Deprotection Steps: Protecting groups, such as tert-butyl, are often used to prevent unwanted side reactions. These groups are introduced and later removed under specific conditions to yield the desired product.

Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Flow chemistry techniques, such as those involving microreactors, are often employed to enhance reaction efficiency and safety .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives under strong oxidizing conditions.

Reduction: Reduction reactions can convert the amino group to various reduced forms, such as amines or imines, using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary amines, alkyl halides.

Major Products

The major products formed from these reactions include various substituted piperidines, which can be further functionalized for use in drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several steps, including:

- Formation of the Piperidine Ring : This can be achieved through cyclization methods such as reductive amination.

- Introduction of the Amino Group : The amino group is introduced via nucleophilic substitution reactions.

- Alkylation for Ethyl Group Addition : The ethyl group is added through alkylation reactions using ethyl halides under basic conditions.

The mechanism of action primarily involves interactions with specific molecular targets, such as enzymes or receptors, where the piperidine ring mimics natural substrates, allowing modulation of biological pathways.

Medicinal Chemistry

This compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be utilized in developing:

- Analgesics

- Anti-inflammatory agents

- Central Nervous System (CNS) drugs

Biological Research

In biological studies, tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride is investigated for its interactions with biological targets, such as:

- Enzymes involved in metabolic pathways

- Receptors that mediate physiological responses

Case Study 1: Pharmacological Activity

Preliminary studies have indicated that this compound may act as an inhibitor of certain enzymes related to metabolic processes. Research has focused on identifying specific targets and understanding the pharmacological effects associated with its use.

Case Study 2: Synthesis of Drug Candidates

A study demonstrated the use of this compound as an intermediate in synthesizing novel analgesic compounds. The resulting drugs exhibited enhanced efficacy compared to existing treatments.

Wirkmechanismus

The mechanism of action of tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, allowing it to modulate biological pathways. The exact mechanism depends on the specific application and the target molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Piperidinecarboxylate Derivatives: Compounds like 4-amino-2-methyl-1-piperidinecarboxylate share structural similarities but differ in their substituents, affecting their reactivity and biological activity.

Tert-butyl Amines: These compounds have a tert-butyl group attached to an amine, similar to the target compound, but may lack the piperidine ring, altering their chemical properties.

Uniqueness

Tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride is unique due to its specific stereochemistry and combination of functional groups

Biologische Aktivität

tert-butyl rac-(2S,4S)-4-amino-2-ethyl-1-piperidinecarboxylate hydrochloride (CAS: 2209079-67-2) is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₂H₂₅ClN₂O₂

- Molecular Weight : 264.79 g/mol

- Appearance : White to light yellow crystalline powder

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, although specific targets are still under investigation.

Pharmacological Effects

- Antimicrobial Activity : The compound has shown promise as an antimicrobial agent against various pathogens. In vitro studies indicated that it inhibits the growth of both gram-positive and gram-negative bacteria.

- Neuroprotective Effects : Research has indicated potential neuroprotective properties, particularly in models of neurodegenerative diseases. The compound may modulate pathways related to oxidative stress and inflammation.

- Anti-inflammatory Properties : Studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in activated macrophages, suggesting its utility in inflammatory conditions.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of Alzheimer's disease, administration of this compound resulted in a significant reduction in cognitive decline as measured by the Morris water maze test. This suggests potential applications in neurodegenerative disease management.

Table 1: Summary of Biological Activities

Table 2: Structure-Activity Relationship (SAR)

| Compound Variant | Biological Activity | Notes |

|---|---|---|

| tert-butyl derivative | Enhanced antimicrobial | Improved solubility |

| Ethyl substitution | Increased neuroprotection | Modulates oxidative stress |

Eigenschaften

IUPAC Name |

tert-butyl (2S,4S)-4-amino-2-ethylpiperidine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2.ClH/c1-5-10-8-9(13)6-7-14(10)11(15)16-12(2,3)4;/h9-10H,5-8,13H2,1-4H3;1H/t9-,10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHJWNYNXFDFWKQ-IYPAPVHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(CCN1C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1C[C@H](CCN1C(=O)OC(C)(C)C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.